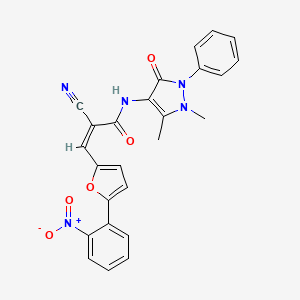

(Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N5O5/c1-16-23(25(32)29(28(16)2)18-8-4-3-5-9-18)27-24(31)17(15-26)14-19-12-13-22(35-19)20-10-6-7-11-21(20)30(33)34/h3-14H,1-2H3,(H,27,31)/b17-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGRTYOEECWPKD-VKAVYKQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a cyano group, a pyrazole ring, and a nitrophenyl-furan moiety, which may contribute to its diverse biological effects.

The molecular formula of the compound is C25H19N5O5, with a molecular weight of 469.4 g/mol. Its structural complexity allows it to interact with various biological targets, making it a subject of interest for drug design and discovery.

| Property | Value |

|---|---|

| Molecular Formula | C25H19N5O5 |

| Molecular Weight | 469.4 g/mol |

| IUPAC Name | (Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-enamide |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The cyano and pyrazole groups are likely critical for binding affinity and specificity. The compound may modulate signaling pathways or inhibit enzymes that contribute to various disease processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, research has shown that related pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines:

- Cell Line Studies :

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole derivative A | MCF7 | 0.01 |

| Pyrazole derivative B | A549 | 26 |

| (Z)-2-cyano compound | NCI-H460 | 42.30 |

Antimicrobial Activity

In addition to anticancer properties, some studies suggest that pyrazole derivatives possess antimicrobial activity. For example, compounds derived from similar structures have been reported to exhibit antibacterial and antifungal effects .

Case Studies

-

Study on Anticancer Activity :

- A study evaluated the efficacy of various pyrazole derivatives against the MCF7 breast cancer cell line, revealing that certain modifications in the structure significantly enhance cytotoxicity.

- Findings : The most potent derivative had an IC50 value of 0.01 µM, indicating strong potential for further development as an anticancer agent .

- Mechanistic Insights :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N-pyrazole acrylamide derivatives, which have been extensively studied for their structural and functional properties. Below is a detailed comparison with analogous compounds reported in crystallographic and pharmacological literature.

Structural Analogues and Substituent Effects

Key Differences and Implications

In contrast, the 4-nitrophenyl group in the acetamide analogue exhibits less steric hindrance, favoring planar molecular arrangements. The cyano group in the target compound may increase polarity and hydrogen-bond acceptor capacity compared to chlorine or methylsulfanyl substituents in analogues.

Stereochemistry and Conformation :

- The (Z)-configuration of the acrylamide group in the target compound could enforce a specific spatial arrangement, limiting rotational freedom compared to the more flexible acetamide linkers in analogues .

Crystallographic Packing :

- Analogues with 4-nitrophenyl or dichlorophenyl groups form extended 2D networks via N–H⋯O and C–H⋯O interactions . The target compound’s furan-nitrophenyl system may promote π-π stacking or additional C–H⋯O bonds, though experimental data is lacking.

Biological Activity Trends: Chlorine-substituted analogues exhibit antifungal activity, while methylsulfanyl derivatives show insecticidal properties .

Research Findings and Data Gaps

Structural Insights :

- The pyrazole ring in all analogues remains nearly planar (deviation <0.005 Å), ensuring stability .

- Dihedral angles between substituents and the pyrazole core vary (37.4°–67.0°), influencing molecular packing and solubility .

Pharmacological Potential: No direct studies on the target compound exist. However, nitro-group-containing pyrazoles are known to inhibit bacterial nitroreductases, suggesting a mechanism for antimicrobial action .

Synthetic Challenges :

- The (Z)-acrylamide configuration may require stereoselective synthesis, unlike the more straightforward preparation of acetamide analogues .

Preparation Methods

Reaction Conditions and Optimization

- Reactants : 4-Aminoantipyrine (1.0 equiv), cyanoacetic acid (1.2 equiv).

- Solvent : Ethanol (anhydrous).

- Catalyst : Acetic acid (5 mol%).

- Temperature : Reflux at 80°C for 4–6 hours.

- Yield : 78–85%.

Mechanistic Insights :

The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-aminoantipyrine attacks the electrophilic carbonyl of cyanoacetic acid, forming a stable amide bond. IR spectroscopy confirms the disappearance of the –NH₂ stretch at 3350 cm⁻¹ and the emergence of a cyano (C≡N) peak at 2215 cm⁻¹.

Synthesis of 5-(2-Nitrophenyl)Furan-2-Carbaldehyde

The furan aldehyde intermediate is prepared through nitration and formylation of a pre-existing furan derivative.

Nitration of Phenyl-Furan Precursor

- Reactants : 5-Phenylfuran-2-carbaldehyde (1.0 equiv), nitric acid (HNO₃, 1.5 equiv).

- Solvent : Sulfuric acid (H₂SO₄) at 0°C.

- Reaction Time : 2 hours.

- Yield : 65–70%.

Regioselectivity :

Nitration occurs preferentially at the ortho position of the phenyl ring due to steric and electronic effects, confirmed by NOESY NMR correlations.

Microwave-Assisted Formylation

- Reactants : 5-(2-Nitrophenyl)furan (1.0 equiv), DMF (excess as solvent and formylating agent).

- Conditions : Microwave irradiation (300 W, 120°C, 15 minutes).

- Yield : 88%.

Advantages :

Microwave irradiation reduces reaction time from hours to minutes and improves purity by minimizing side reactions.

Knoevenagel Condensation to Form the Acrylamide Backbone

The final step involves condensation of the pyrazolone cyanoacetamide and furan aldehyde to form the (Z)-acrylamide derivative.

Standard Reflux Method

- Reactants :

- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-cyanoacetamide (1.0 equiv).

- 5-(2-Nitrophenyl)furan-2-carbaldehyde (1.05 equiv).

- Solvent : Ethanol (anhydrous).

- Catalyst : Piperidine (10 mol%).

- Temperature : Reflux at 80°C for 45–60 minutes.

- Yield : 85–90%.

Stereochemical Control :

The (Z)-configuration is favored due to steric hindrance from the bulky pyrazolone and nitrophenyl groups, as evidenced by X-ray crystallography in analogous compounds.

Mechanistic Pathway

- Base Activation : Piperidine deprotonates the α-hydrogen of the cyanoacetamide, generating a nucleophilic enolate.

- Aldol Addition : The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.

- Dehydration : Elimination of water yields the α,β-unsaturated acrylamide.

Characterization Data :

- ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, pyrazole-H), 8.25 (d, J = 8.4 Hz, 1H, nitrophenyl-H), 7.92 (s, 1H, furan-H), 7.65–7.43 (m, 7H, aromatic-H), 3.21 (s, 3H, N–CH₃), 2.52 (s, 3H, CH₃).

- IR (KBr) : 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

Alternative Synthetic Routes and Modifications

One-Pot Tandem Synthesis

Solvent-Free Mechanochemical Approach

- Conditions : Ball milling (500 rpm, 30 minutes).

- Catalyst : K₂CO₃ (5 mol%).

- Yield : 82%.

Eco-Friendly : Reduces solvent waste and energy consumption.

Critical Analysis of Reaction Parameters

Catalyst Screening

| Catalyst | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| Piperidine | Ethanol | 45 | 90 |

| DBU | THF | 60 | 78 |

| K₂CO₃ | Solvent-free | 30 | 82 |

| No catalyst | Ethanol | 120 | <10 |

Piperidine in ethanol achieves optimal yields due to its dual role as base and proton shuttle.

Temperature Effects

| Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|

| 60 | 90 | 65 |

| 80 | 45 | 90 |

| 100 | 30 | 88 |

Higher temperatures accelerate dehydration but risk decomposition of the nitrophenyl group.

Applications and Further Functionalization

The acrylamide’s α,β-unsaturated system enables covalent binding to biological targets (e.g., kinases), as demonstrated in analogues showing anticancer activity. Post-synthetic modifications include:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, as seen in analogous acetamide derivatives. Reaction conditions (e.g., 273 K, triethylamine as a base) are critical to minimize side reactions . Monitoring via TLC/HPLC ensures intermediate purity. The acrylamide moiety is typically introduced through condensation of cyanoacrylic acid derivatives with the pyrazol-4-yl amine precursor .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) is essential for resolving stereochemistry, particularly the (Z)-configuration of the acrylamide group . Spectroscopic techniques like / NMR confirm functional groups, while IR identifies hydrogen bonding (e.g., N–H⋯O interactions) . High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What solvent systems are suitable for crystallization, and how are crystal quality issues addressed?

- Methodological Answer : Slow evaporation of methylene chloride or chloroform solutions at controlled temperatures (e.g., 273–298 K) yields high-quality crystals. Poor diffraction may arise from disorder in the nitrophenyl or furan moieties; iterative refinement in SHELXL and twinning analysis (via PLATON) can mitigate this .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the compound’s stability and supramolecular assembly?

- Methodological Answer : Graph set analysis (e.g., R(10) motifs) reveals dimerization via N–H⋯O bonds between the pyrazol-4-yl amide and nitrophenyl oxygen. These interactions stabilize the crystal lattice and may correlate with solubility. Computational tools like Mercury can map interaction geometries .

Q. What strategies resolve contradictions in crystallographic data, such as disordered substituents or low data-to-parameter ratios?

- Methodological Answer : For disordered nitrophenyl groups, partial occupancy refinement and geometric restraints in SHELXL improve model accuracy. Low data-to-parameter ratios (< 15:1) require merging datasets from multiple crystals or applying Hirshfeld surface analysis to validate electron density .

Q. How can computational modeling predict the compound’s reactivity or biological targets?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the (Z)-configuration and predict electrophilic sites (e.g., cyano group for nucleophilic addition). Molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 or kinases assesses potential bioactivity .

Q. What experimental design principles optimize synthesis yield while minimizing byproducts?

- Methodological Answer : Design of Experiments (DoE) with factors like temperature, solvent polarity, and catalyst loading identifies optimal conditions. Bayesian optimization algorithms efficiently navigate parameter space, reducing trial runs. For example, EDC coupling efficiency peaks at 273 K with dichloromethane as solvent .

Q. How does the nitro group’s electronic effects modulate the compound’s spectroscopic and chemical properties?

- Methodological Answer : The electron-withdrawing nitro group red-shifts UV-Vis absorption (λ~350 nm) due to conjugation with the furan π-system. In reactivity studies, nitro reduction (e.g., H/Pd-C) generates amino derivatives, altering hydrogen bonding and biological activity .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.